molecular formula C11H10ClF3N2S B12114622 m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- CAS No. 102396-02-1

m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)-

Cat. No.: B12114622
CAS No.: 102396-02-1
M. Wt: 294.72 g/mol
InChI Key: FRTWVYOZMPESPI-UHFFFAOYSA-N
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Description

m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- is a complex organic compound with significant applications in various fields. It is characterized by the presence of a trifluoromethyl group, a chloro substituent, and a thiazinyl moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- typically involves multiple steps. One common method includes the diazotization of m-toluidine followed by a Sandmeyer reaction to introduce the chloro substituent. The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent. The final step involves the formation of the thiazinyl ring through a cyclization reaction under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of dyes, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The chloro substituent and thiazinyl ring contribute to its binding affinity to target proteins or enzymes, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

m-Toluidine, 6-chloro-alpha,alpha,alpha-trifluoro-N-(5,6-dihydro-4H-1,3-thiazin-2-yl)- is unique due to the combination of its trifluoromethyl group, chloro substituent, and thiazinyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

102396-02-1

Molecular Formula

C11H10ClF3N2S

Molecular Weight

294.72 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-5,6-dihydro-4H-1,3-thiazin-2-amine

InChI

InChI=1S/C11H10ClF3N2S/c12-8-3-2-7(11(13,14)15)6-9(8)17-10-16-4-1-5-18-10/h2-3,6H,1,4-5H2,(H,16,17)

InChI Key

FRTWVYOZMPESPI-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(SC1)NC2=C(C=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

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